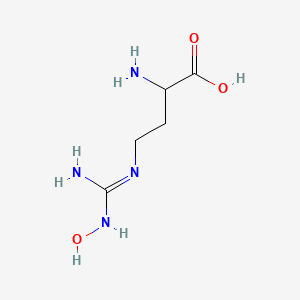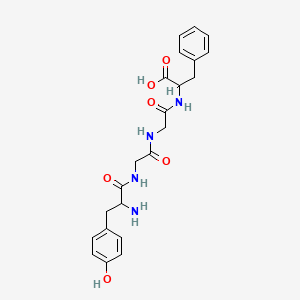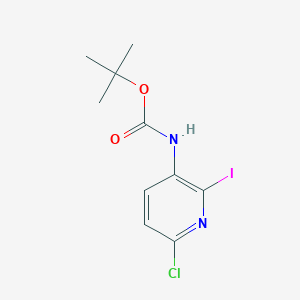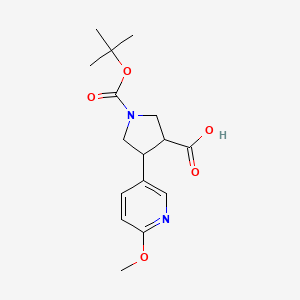
N-OMega-hydroxy-L-norarginine acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Omega-hydroxy-l-norarginine diacetate salt is a potent, selective, competitive, and high-affinity inhibitor of arginase. It is known for its ability to inhibit arginase from rat liver and mouse macrophages by specifically interacting with the manganese-cluster of the enzyme active site . This compound does not function as a substrate or inhibitor for nitric oxide synthase, making it a valuable tool for studying the interplay between arginase and nitric oxide synthase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Omega-hydroxy-l-norarginine diacetate salt involves the reaction of L-2-amino-4-(2’-hydroxyguanidino)butyric acid with acetic acid. The reaction is typically carried out under inert gas to prevent oxidation and is followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for N-Omega-hydroxy-l-norarginine diacetate salt are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for quality control and purification to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Omega-hydroxy-l-norarginine diacetate salt primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt include L-2-amino-4-(2’-hydroxyguanidino)butyric acid and acetic acid. The reaction is carried out under inert gas to prevent oxidation .
Major Products Formed
The major product formed from the synthesis of N-Omega-hydroxy-l-norarginine diacetate salt is the diacetate salt itself, which is obtained after purification steps such as recrystallization .
Wissenschaftliche Forschungsanwendungen
N-Omega-hydroxy-l-norarginine diacetate salt has several scientific research applications:
Wirkmechanismus
N-Omega-hydroxy-l-norarginine diacetate salt exerts its effects by specifically interacting with the manganese-cluster of the arginase enzyme active site. This interaction inhibits the activity of arginase, preventing the conversion of arginine to ornithine and urea . The compound does not act as a substrate or inhibitor for nitric oxide synthase, allowing researchers to study the specific effects of arginase inhibition without interference from nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-l-arginine acetate salt: Another arginase inhibitor with similar properties but different molecular structure.
N-Omega-hydroxy-l-norarginine acetate: A reversible, competitive inhibitor of arginase with similar inhibitory effects.
Uniqueness
N-Omega-hydroxy-l-norarginine diacetate salt is unique due to its high affinity and selectivity for arginase. Its ability to specifically interact with the manganese-cluster of the enzyme active site without affecting nitric oxide synthase makes it a valuable tool for studying the interplay between these two enzymes .
Eigenschaften
IUPAC Name |
2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene](/img/structure/B12319197.png)


![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one](/img/structure/B12319206.png)

![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)


![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)




